REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11](=[O:12])[N:10]([CH3:13])[C:8](=[O:9])[C:4]2[NH:5][CH:6]=[N:7][C:3]1=2.CN1C(=O)N(C)[C:21](=O)[C:17]2NC=N[C:16]1=2.C(N)CN.N1(C(=O)C2NC=NC=2N(C)C1=O)C.C(N)CN>>[CH2:1]([N:2]1[C:3]2[N:7]=[CH:6][NH:5][C:4]=2[C:8](=[O:9])[N:10]([CH3:13])[C:11]1=[O:12])[CH:17]([CH3:21])[CH3:16] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2=C(NC=N2)C(=O)N(C1=O)C.CN1C2=C(NC=N2)C(=O)N(C1=O)C.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)N1C(N(C(C=2NC=NC12)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |